molecular formula C₂₅H₂₅N₂O₃+ B1663817 [6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium CAS No. 115532-49-5

[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium

Cat. No. B1663817
M. Wt: 401.5 g/mol
InChI Key: WAWRKBQQBUDAMY-UHFFFAOYSA-N
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Description

“[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium” is a chemical compound with the molecular formula C₂₅H₂₅N₂O₃+1. It is a cell-permeant cationic lipophilic red fluorescent dye1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. It’s often the case that such information is contained within specialized chemistry literature or patent documents.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C₂₅H₂₅N₂O₃+. However, the specific structural details, such as the arrangement of these atoms and the bonds between them, are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. Such information is typically found in specialized chemical literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, are not provided in the search results.


Scientific Research Applications

Antiviral Agents

Compounds related to 6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene-dimethylazanium have been explored for their antiviral properties. For instance, derivatives like 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one have shown potential in prolonging survival in mice infected with lethal challenges of viruses, demonstrating broad-spectrum antiviral activity and effectiveness through both oral and subcutaneous administration (Carr et al., 1976).

Synthesis of Trifluoromethyl-substituted Azaheterocycles

The use of related dimethylaminoazanium salts as precursors in synthesizing trifluoromethyl-substituted azaheterocycles has been documented. These compounds are valuable in the field of chemistry for their utility in creating diverse molecular structures (Mityuk & Ryabukhin, 2020).

Structural and Fluorescence Studies

Structural analysis and fluorescence properties of xanthene derivatives, closely related to the chemical , have been studied. These studies focus on the molecular structure, especially the planarity of the xanthene ring system and its substituents, and their applications in fluorescence (Venkatraman, Sitole, & Fronczek, 2007).

Antimicrobial Activity

The antimicrobial potential of vanillin derivative compounds, including xanthene derivatives, has been investigated. These studies have shown promising antibacterial activity against various bacteria, indicating the potential use of these compounds in developing new antimicrobial agents (Retnosari et al., 2021).

Electrochemical Study

Xanthene derivatives have been synthesized and their electrochemical properties studied. These studies provide insights into their potential applications in electronic devices, focusing on energy levels and fluorescent properties (Saeed, Shabir, & Shehzadi, 2016).

Safety And Hazards

The safety and hazard information for this compound is not available in the search results. Such information is typically provided in material safety data sheets for the compound.


Future Directions

The future directions or potential applications for this compound are not specified in the search results. This could include potential uses in various industries or fields of research.


Please note that this analysis is based on the limited information available from the search results. For a more comprehensive understanding, it would be beneficial to consult specialized chemical databases or literature.


properties

IUPAC Name

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWRKBQQBUDAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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